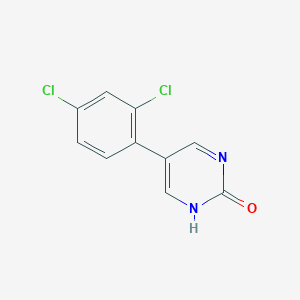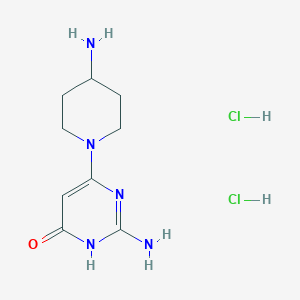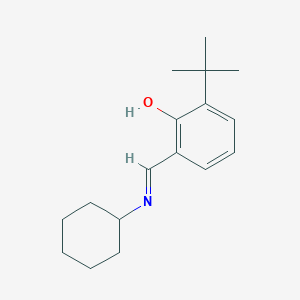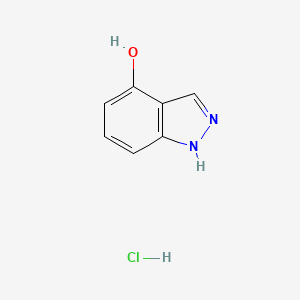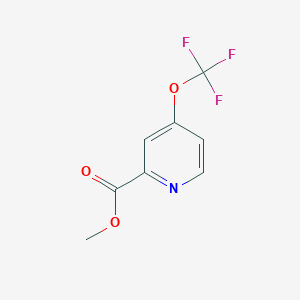
2-Fluoro-1-(fluoromethyl)ethylmethanesulfonate, 99%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-(fluoromethyl)ethylmethanesulfonate, or FMES, is a highly fluorinated organic compound with many unique properties. It is a colorless, odorless solid at room temperature, and is used in a variety of scientific research applications. FMES is a versatile compound that is used in a variety of laboratory experiments and is a key component in the synthesis of other compounds. It has many advantages for use in laboratory experiments, but also has certain limitations.
科学研究应用
FMES is a versatile compound that is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as fluorinated steroids, fluorinated alkenes, and fluorinated amines. It is also used in the synthesis of fluorinated polymers, which are used in the manufacture of medical devices and pharmaceuticals. Additionally, FMES is used in the synthesis of fluorinated surfactants, which are used in the manufacture of lubricants and cosmetics.
作用机制
The mechanism of action of FMES is not well understood. However, it is known to be capable of forming strong hydrogen bonds with other molecules, which is believed to be the primary mechanism of action. Additionally, FMES is capable of forming ionic bonds with other molecules, which is believed to be the secondary mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMES are not well understood. However, it is known to be capable of forming strong hydrogen bonds with other molecules, which can result in increased solubility and increased stability. Additionally, FMES is capable of forming ionic bonds with other molecules, which can result in increased reactivity.
实验室实验的优点和局限性
FMES has several advantages for use in laboratory experiments. It is a highly fluorinated organic compound that is relatively inexpensive and easy to obtain. Additionally, it is a colorless, odorless solid at room temperature, which makes it easy to store and handle. However, FMES also has certain limitations. It is a highly reactive compound that can easily react with other compounds, which can result in unpredictable and undesirable side reactions. Additionally, it has a low solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several potential future directions for FMES. One potential direction is to use FMES as a catalyst in organic synthesis. It has been shown to be capable of forming strong hydrogen bonds with other molecules, which can result in increased reactivity. Additionally, FMES could be used in the synthesis of fluorinated polymers, which are used in the manufacture of medical devices and pharmaceuticals. Additionally, FMES could be used in the synthesis of fluorinated surfactants, which are used in the manufacture of lubricants and cosmetics. Finally, FMES could be used in the synthesis of fluorinated steroids, fluorinated alkenes, and fluorinated amines.
合成方法
FMES is produced by the reaction of 2-fluoro-2-methylpropane-1-sulfonic acid with ethyl bromide in the presence of a base. The reaction produces a highly fluorinated organic compound and is typically carried out in a two-phase system. The reaction requires a strong base, such as sodium hydroxide or potassium hydroxide, and a strong acid, such as hydrochloric acid. The reaction is carried out at room temperature and is typically completed within several hours.
属性
IUPAC Name |
1,3-difluoropropan-2-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSBNPJEUCJDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(CF)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)
